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Introduction

Ritivixibat is an orally administered, potent, and selective inhibitor of the ileal bile acid
transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1]
[2][3] By blocking the reabsorption of bile acids in the terminal ileum, Ritivixibat increases their
fecal excretion, thereby reducing the total bile acid pool.[1][2][4] This mechanism of action
holds therapeutic promise for cholestatic liver diseases, which are characterized by the
accumulation of bile acids that leads to liver damage.[1][2][5][6] Furthermore, elevated serum
bile acids are implicated in cholestatic pruritus, a debilitating symptom of these diseases.[4][7]
These application notes provide a detailed experimental design and protocols for evaluating
the efficacy of Ritivixibat in established mouse models of cholestatic liver injury and pruritus.

Signaling Pathway of Ritivixibat

Ritivixibat's primary molecular target is the ileal bile acid transporter (IBAT). By inhibiting IBAT
in the terminal ileum, Ritivixibat disrupts the enterohepatic circulation of bile acids. This leads
to a decrease in the return of bile acids to the liver via the portal vein. The reduced hepatic bile
acid concentration alleviates feedback repression on cholesterol 7a-hydroxylase (CYP7AL), the
rate-limiting enzyme in bile acid synthesis, leading to increased conversion of cholesterol into
new bile acids. The net effect is a reduction in the total circulating and hepatic bile acid pool,
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which is then excreted. This decrease in bile acid burden on the liver is hypothesized to reduce
liver injury and inflammation.
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Caption: Mechanism of action of Ritivixibat.

Experimental Design and Protocols

This experimental design encompasses two key aspects of cholestatic liver disease: liver injury
and pruritus. The Mdr2 knockout (Mdr2-/-) mouse model will be used to assess the efficacy of
Ritivixibat on chronic cholestatic liver injury and fibrosis. A dry skin-induced pruritus model will
be employed to evaluate its anti-pruritic effects.

. Mouse Models

¢ Cholestatic Liver Injury Model: Mdr2-/- (Abcb4-/-) mice on a FVB/NJ background will be
used. These mice spontaneously develop sclerosing cholangitis with progressive liver
fibrosis, closely mimicking aspects of human primary sclerosing cholangitis.[8][9][10]

e Pruritus Model: A dry skin-induced pruritus model will be established in C57BL/6 mice by
daily topical application of an acetone and ether mixture followed by water (AEW). This
model is known to induce significant scratching behavior, a quantifiable measure of itch.[11]

Il. Experimental Groups and Dosing
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A. Cholestatic Liver Injury Study (Mdr2-/- mice)

Dose

Group Treatment Route Frequency Duration
(mglkg)

1 Vehicle - Oral Gavage Once Daily 4 weeks

2 Ritivixibat 3 Oral Gavage Once Dalily 4 weeks

3 Ritivixibat 10 Oral Gavage Once Dalily 4 weeks

4 Ritivixibat 30 Oral Gavage Once Dalily 4 weeks

B. Pruritus Study (C57BL/6 mice)

Group Treatment Dose Route Frequency Duration
(mglkg)

1 Vehicle - Oral Gavage Once Daily 7 days

2 Ritivixibat 10 Oral Gavage Once Daily 7 days

3 Ritivixibat 30 Oral Gavage Once Dalily 7 days

Vehicle Formulation: Ritivixibat will be suspended in 0.5% (w/v) carboxymethyl cellulose

(CMC) in sterile water.

lll. Experimental Workflow
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Caption: Experimental workflow for the two studies.

IV. Detailed Protocols

A. Oral Gavage Administration
* Accurately weigh each mouse to determine the correct dosing volume.
* Prepare fresh suspensions of Ritivixibat in 0.5% CMC on each dosing day.

« Administer the designated treatment or vehicle via oral gavage using a 20-gauge, 1.5-inch
curved gavage needle.

¢ The volume of administration should not exceed 10 mL/kg body weight.
B. Induction of Dry Skin Pruritus (AEW Model)
¢ Shave a small area on the rostral back of C57BL/6 mice.

o Apply a 1:1 mixture of acetone and diethyl ether to the shaved area for 15 seconds.
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» Immediately after, apply distilled water to the same area for 30 seconds.
e Repeat this procedure once daily for 7 consecutive days.
C. Quantification of Scratching Behavior

e On day 7 of the pruritus study, acclimate mice individually in observation chambers for at
least 30 minutes.

» Videotape the mice for 30-60 minutes.

e Ablinded observer will count the number of scratching bouts directed at the AEW-treated
area. A scratching bout is defined as one or more rapid movements of the hind paw towards
the treated area.

D. Serum Biomarker Analysis
e At the end of the treatment period, collect blood via cardiac puncture under anesthesia.
e Separate serum by centrifugation.

o Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST),
alkaline phosphatase (ALP), and total bile acids using commercially available kits according
to the manufacturer's instructions.

E. Liver Histology

o Harvest the livers and fix a portion in 10% neutral buffered formalin.

o Embed the fixed tissue in paraffin and section at 5 um thickness.

o Perform Hematoxylin and Eosin (H&E) staining to assess inflammation and necrosis.

e Perform Masson's trichrome or Sirius red staining to visualize and quantify collagen
deposition as a measure of fibrosis.

» A pathologist blinded to the treatment groups will score the histological sections for
inflammation, necrosis, and fibrosis.
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F. Gene Expression Analysis (QPCR)

e Harvest a portion of the liver and the terminal ileum and snap-freeze in liquid nitrogen.
o Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

o Synthesize cDNA using a reverse transcription Kit.

o Perform quantitative real-time PCR (gPCR) using a SYBR Green-based assay.

e Analyze the expression of genes involved in bile acid synthesis and transport. Normalize the
expression of target genes to a housekeeping gene (e.g., Gapdh).

Target Genes for qPCR:

Tissue Gene Function

Rate-limiting enzyme in bile

Liver Cyp7al ) )
acid synthesis
) Nuclear receptor regulating
Liver Fxr ) ) i
bile acid homeostasis
] Downstream target of Fxr,
Liver Shp
represses Cyp7al
_ Transporter for bile acid uptake
Liver Ntcp )
into hepatocytes
) Transporter for bile acid
Liver Bsep o )
excretion into bile
) Canalicular export pump for
Liver Mrp2 )
conjugated compounds
Hormone regulating bile acid
lleum Fgfl5 ]
synthesis
lleal bile acid transporter
lleum Asbt

(target of Ritivixibat)
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Data Presentation

All quantitative data will be presented as mean + standard error of the mean (SEM). Statistical
analysis will be performed using appropriate tests (e.g., one-way ANOVA followed by a post-
hoc test) to compare between groups. A p-value of less than 0.05 will be considered statistically

significant.

Table 1: Summary of Quantitative Data to be Collected in the Cholestatic Liver Injury Study
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Group 2 Group 3 Group 4
Measureme Group 1 . . e ..
Parameter . (Ritivixibat (Ritivixibat (Ritivixibat
nt (Vehicle)
3 mglkg) 10 mg/kg) 30 mgl/kg)
Serum
Biomarkers
ALT U/L
AST U/L
ALP uU/L
Total Bile
) pumol/L
Acids
Liver
Histology
Inflammation
(0-4)
Score
Necrosis
(0-4)
Score
Fibrosis
(0-4)
Score
Gene
Expression
Relative
Liver Cyp7al mRNA
expression
Relative
Liver Fxr MRNA
expression
Relative
Liver Shp MRNA
expression
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Relative
Liver Ntcp MRNA

expression

Relative
Liver Bsep MRNA

expression

Relative
Liver Mrp2 MRNA

expression

Relative
lleum Fgfl5 MRNA

expression

Relative
lleum Asbt MRNA

expression

Table 2: Summary of Quantitative Data to be Collected in the Pruritus Study

Group 2 Group 3
Group 1
Parameter Measurement . (Ritivixibat 10 (Ritivixibat 30
(Vehicle)
mglkg) mglkg)
Behavioral
Assessment

_ Number per 30
Scratching Bouts )
min

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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